8-Hidroxiquinazolina

Descripción general

Descripción

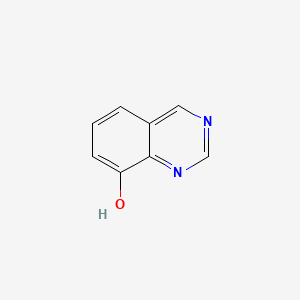

Quinazolin-8-ol is an organic compound belonging to the quinazoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is known for its diverse biological activities and has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Quinazolin-8-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

Quinazolin-8-ol, a derivative of quinazoline, has been found to interact with a variety of targets. It has been reported that quinazolin-8-ol derivatives can inhibit the protein kinase of the epidermal growth factor receptor (EGFR) . EGFR plays a crucial role in cell proliferation and survival, making it a significant target for cancer therapies .

Mode of Action

Quinazolin-8-ol acts by binding to the ATP-binding site of EGFR, thus inactivating the anti-apoptotic Ras signal transduction cascade . This prevents further growth of cancer cells . In addition, quinazolin-8-ol derivatives have been found to induce apoptosis via either extrinsic or intrinsic pathways .

Biochemical Pathways

Quinazolin-8-ol affects various biochemical pathways. Its interaction with EGFR leads to the inactivation of the Ras signal transduction cascade . This cascade is involved in cell growth and survival, and its inactivation can lead to apoptosis, or programmed cell death . Furthermore, quinazolin-8-ol derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa , a bacterium that can cause various infections.

Pharmacokinetics

It is known that the use of multiple drug combinations can often lead to drug-drug interactions and altered pharmacokinetics . Therefore, the pharmacokinetics of Quinazolin-8-ol could potentially be influenced by other drugs that a patient is taking.

Result of Action

The primary result of Quinazolin-8-ol’s action is the inhibition of cell growth and induction of apoptosis . This makes it a potential candidate for cancer therapies . Additionally, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa , which could make it useful in treating infections caused by this bacterium.

Action Environment

The action of Quinazolin-8-ol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and potentially its efficacy . Additionally, the specific environment within a tumor or an infection site could also influence the action of Quinazolin-8-ol.

Análisis Bioquímico

Biochemical Properties

Quinazolin-8-ol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Quinazolin-8-ol has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, Quinazolin-8-ol can bind to DNA and RNA, affecting gene expression and protein synthesis .

Cellular Effects

The effects of Quinazolin-8-ol on cells are multifaceted. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Quinazolin-8-ol can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . It also affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the levels of various metabolites within the cell . These effects make Quinazolin-8-ol a potential candidate for therapeutic applications in cancer treatment and other diseases.

Molecular Mechanism

At the molecular level, Quinazolin-8-ol exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. Quinazolin-8-ol binds to the active site of enzymes, preventing them from catalyzing their respective reactions . This binding can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction. Additionally, Quinazolin-8-ol can interact with nucleic acids, leading to changes in gene expression. This interaction can occur through direct binding to DNA or RNA or through the modulation of transcription factors .

Temporal Effects in Laboratory Settings

The effects of Quinazolin-8-ol can change over time in laboratory settings. Studies have shown that the stability of Quinazolin-8-ol can be influenced by various factors such as pH, temperature, and the presence of other chemicals . Over time, Quinazolin-8-ol may degrade, leading to a decrease in its biological activity. Long-term studies have also indicated that prolonged exposure to Quinazolin-8-ol can result in adaptive changes in cellular function, such as the upregulation of detoxifying enzymes . These temporal effects are important considerations for the use of Quinazolin-8-ol in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of Quinazolin-8-ol vary with different dosages in animal models. At low doses, Quinazolin-8-ol may exhibit beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while doses above this threshold can result in toxicity. These findings highlight the importance of dosage optimization in the use of Quinazolin-8-ol for therapeutic purposes.

Metabolic Pathways

Quinazolin-8-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many drugs and endogenous compounds . These interactions can lead to changes in metabolic flux and the levels of various metabolites. For example, Quinazolin-8-ol can inhibit the activity of cytochrome P450 enzymes, resulting in the accumulation of certain metabolites and the depletion of others . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of Quinazolin-8-ol.

Transport and Distribution

The transport and distribution of Quinazolin-8-ol within cells and tissues are mediated by various transporters and binding proteins. Quinazolin-8-ol can be actively transported into cells by specific transporters, where it can accumulate and exert its biological effects . Additionally, Quinazolin-8-ol can bind to plasma proteins, affecting its distribution and bioavailability . These interactions influence the localization and accumulation of Quinazolin-8-ol within different tissues, which is important for its therapeutic efficacy and safety.

Subcellular Localization

Quinazolin-8-ol exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and RNA . This localization is facilitated by targeting signals and post-translational modifications that direct Quinazolin-8-ol to specific compartments within the cell . The subcellular localization of Quinazolin-8-ol is an important factor in its mechanism of action and its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Quinazolin-8-ol can be synthesized through various methods, including:

Aza-reaction: This involves the reaction of anthranilic acid with formamide under high-temperature conditions to yield quinazolin-8-ol.

Microwave-assisted reaction: This method utilizes microwave irradiation to accelerate the reaction between anthranilic acid and formamide, resulting in higher yields and shorter reaction times.

Metal-mediated reaction: Transition metals such as palladium or copper can catalyze the cyclization of 2-aminobenzylamine with carbonyl compounds to form quinazolin-8-ol.

Ultrasound-promoted reaction: Ultrasonic waves can enhance the reaction rate and yield of quinazolin-8-ol synthesis by promoting the interaction between anthranilic acid and formamide.

Industrial Production Methods

Industrial production of quinazolin-8-ol typically involves large-scale synthesis using the aza-reaction method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Quinazolin-8-ol undergoes various chemical reactions, including:

Oxidation: Quinazolin-8-ol can be oxidized to form quinazolin-8-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of quinazolin-8-ol can yield dihydroquinazoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Quinazolin-8-ol can undergo nucleophilic substitution reactions with halogens or alkyl groups to form substituted quinazoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinazolin-8-one.

Reduction: Dihydroquinazoline derivatives.

Substitution: Substituted quinazoline derivatives.

Comparación Con Compuestos Similares

Quinazolin-8-ol is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Quinazolin-4-one: Known for its anticancer and antimicrobial properties.

Quinazolin-2-one: Studied for its anti-inflammatory and analgesic effects.

Quinazoline: Exhibits a broad range of pharmacological activities, including antihypertensive and antimalarial effects.

Quinazolin-8-ol stands out due to its distinct chemical structure and its potential for diverse therapeutic applications, making it a valuable compound in medicinal chemistry research.

Actividad Biológica

Quinazolin-8-ol, a compound belonging to the quinazoline family, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with Quinazolin-8-ol, including its anticancer, antimicrobial, antioxidant, and anticonvulsant properties, supported by relevant research findings and data.

1. Anticancer Activity

Quinazolin-8-ol derivatives have shown promising results in anticancer research. Several studies indicate their potential as effective inhibitors of various cancer cell lines.

Case Studies and Findings

- Thiazole-Fused Quinazolin-8-ones : A study synthesized novel thiazole-fused quinazolin-8-one derivatives and assessed their cytotoxicity against multiple tumor cell lines such as Huh7-D12 and MCF-7. The most potent compounds displayed IC50 values in the micromolar range, indicating significant growth inhibition without toxicity to normal cells .

- Hybrid Analogues : Another investigation focused on hybrid analogues combining 2,3-dihydro-2-aryl-4-quinazolinones with isoxazoline/isoxazole. Compound 8c exhibited notable anticancer activity against 18 human cancer cell lines, disrupting microtubules and inducing nuclear fragmentation in MCF-7 cells .

Summary Table: Anticancer Activity of Quinazolin-8-ol Derivatives

| Compound Type | Cell Lines Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Thiazole-Fused Quinazolin-8-ones | Huh7-D12, MCF-7 | Micromolar | Cytotoxicity |

| Hybrid Analogues | 18 Human Cell Lines | Significant | Microtubule disruption |

2. Antimicrobial Activity

Quinazolin-8-ol derivatives have also been reported to possess significant antimicrobial properties.

Research Insights

A review highlighted that various quinazolinone derivatives demonstrated higher antibacterial activity compared to standard drugs. This enhanced activity is attributed to their structural features that facilitate interaction with microbial targets .

3. Antioxidant Activity

The antioxidant potential of Quinazolin-8-ol has been evaluated using various assays.

Key Findings

Research has indicated that certain derivatives exhibit high DPPH radical scavenging activity, with IC50 values showing strong antioxidant capacity. For instance, specific compounds demonstrated IC50 values around 16.84 ± 2.60 μg/mL, highlighting their potential as effective antioxidants .

4. Anticonvulsant Activity

Quinazolin-8-ol has also been investigated for its anticonvulsant properties.

Notable Outcomes

Studies have shown that certain derivatives possess potent anticonvulsant activity comparable to established medications like carbamazepine. This positions Quinazolin-8-ol as a candidate for further development in seizure management therapies .

Propiedades

IUPAC Name |

quinazolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-1-2-6-4-9-5-10-8(6)7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNRQIKKDKDFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343429 | |

| Record name | 8-Quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7557-02-0 | |

| Record name | 8-Quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.